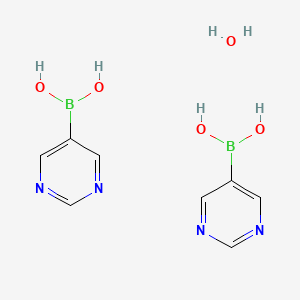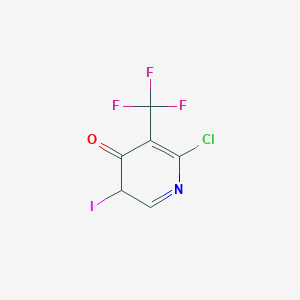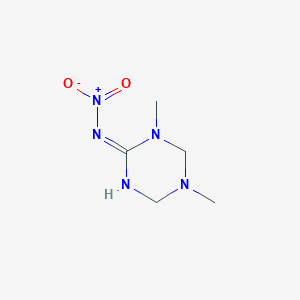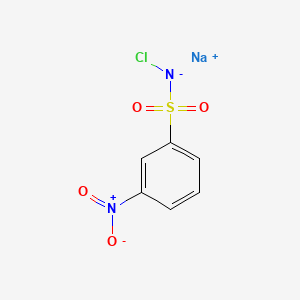
Pyrimidine-5-boronic acid hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-5-boronic acid hemihydrate is a boronic acid derivative with the molecular formula C8H12B2N4O5. It is commonly used as an intermediate in pharmaceutical synthesis due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-boronic acid hemihydrate typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of pyrimidine halides with boronic acids under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-5-boronic acid hemihydrate undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine-5-boronic acid hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of pyrimidine-5-boronic acid hemihydrate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .
Comparaison Avec Des Composés Similaires
Pyrimidine-5-boronic acid: A closely related compound with similar chemical properties but without the hemihydrate form.
Phenylboronic acid: Another boronic acid derivative used in similar chemical reactions but with a different aromatic ring structure.
2-Thiopheneboronic acid: A boronic acid derivative with a thiophene ring, used in various organic synthesis reactions.
Uniqueness: Pyrimidine-5-boronic acid hemihydrate is unique due to its specific structure, which combines the reactivity of the boronic acid group with the versatility of the pyrimidine ring. This combination makes it particularly valuable in pharmaceutical synthesis and other advanced chemical applications .
Propriétés
Formule moléculaire |
C8H12B2N4O5 |
|---|---|
Poids moléculaire |
265.83 g/mol |
Nom IUPAC |
pyrimidin-5-ylboronic acid;hydrate |
InChI |
InChI=1S/2C4H5BN2O2.H2O/c2*8-5(9)4-1-6-3-7-2-4;/h2*1-3,8-9H;1H2 |
Clé InChI |
YXMKGFBYXBTOJS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=CN=C1)(O)O.B(C1=CN=CN=C1)(O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)



![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)



![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)

![7-tert-butyl-5-p-tolyl-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13727065.png)
